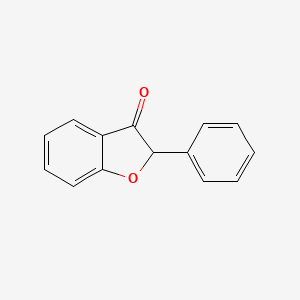
2-Phenyl-3(2H)-benzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3(2H)-benzofuranone is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuran ring system with a phenyl group attached at the 2-position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3(2H)-benzofuranone typically involves the cyclization of phenyl-substituted precursors. One common method is the Friedel-Crafts acylation of phenylacetic acid derivatives followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-3(2H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and dihydro derivatives.
Substitution: Halogenated benzofuranones and other substituted derivatives.
Applications De Recherche Scientifique
2-Phenyl-3(2H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3(2H)-benzofuranone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparaison Avec Des Composés Similaires
2-Phenylbenzofuran: Lacks the carbonyl group present in 2-Phenyl-3(2H)-benzofuranone.
3-Phenyl-2H-benzofuran-1-one: A positional isomer with the carbonyl group at a different position.
2-Phenyl-3,4-dihydro-2H-benzofuran: A reduced form with a saturated ring.
Uniqueness: this compound is unique due to its specific structural features, including the carbonyl group and the phenyl substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
60312-67-6 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-phenyl-1-benzofuran-3-one |
InChI |
InChI=1S/C14H10O2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H |
Clé InChI |
WSNJRIHHPNMYBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
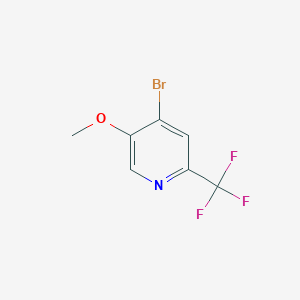
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
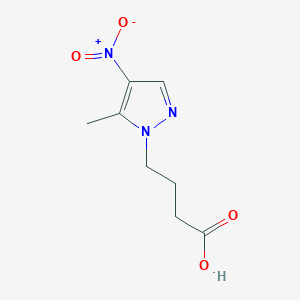
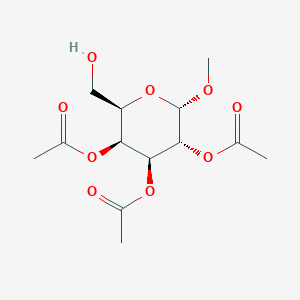
silane](/img/structure/B14142436.png)
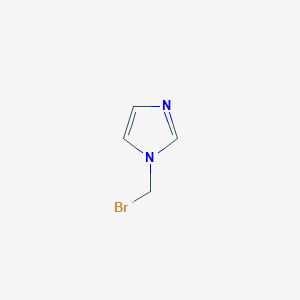

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
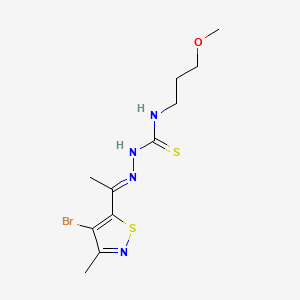

![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
